molecular formula C21H19N3O3 B11016246 N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide

N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B11016246
M. Wt: 361.4 g/mol
InChI Key: CGKPUVAKRHYPSP-UHFFFAOYSA-N
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Description

N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound that features both indole and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to increase yield and reduce costs. This can include the selection of appropriate solvents, catalysts, and reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide is unique due to its combination of indole and quinoline moieties, which may confer distinct chemical and biological properties

Biological Activity

N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-HIV, and anticancer properties, supported by recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

C18H20N2O3\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{3}

This structure features an indole moiety linked to a quinoline derivative, which is known to exhibit various biological activities.

Antibacterial Activity

Recent studies have indicated that derivatives of the quinoline scaffold demonstrate significant antibacterial properties. For instance, compounds similar to this compound have shown moderate antibacterial effects against various strains. The minimum inhibitory concentration (MIC) values for related compounds ranged from 50 µg/mL to 100 µg/mL against common bacterial pathogens .

Table 1: Antibacterial Activity of Related Compounds

Compound IDMIC (µg/mL)Bacterial Strain
Compound A50Staphylococcus aureus
Compound B75Escherichia coli
Compound C100Pseudomonas aeruginosa

Anti-HIV Activity

The compound has also been evaluated for its anti-HIV potential. In vitro studies have shown that similar quinoline derivatives inhibit HIV replication by targeting the integrase enzyme. For example, one study reported an IC50 value of approximately 40 µM for integrase inhibition . However, the specific activity of this compound remains to be fully characterized.

Table 2: Anti-HIV Activity of Quinoline Derivatives

Compound IDIC50 (µM)Activity Type
Compound D40Integrase Inhibition
Compound E16Strand Transfer Inhibition

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies focusing on related quinoline derivatives have demonstrated promising results against various cancer cell lines. For instance, a derivative exhibited an IC50 value of 1.2 µM against the MCF-7 breast cancer cell line . The mechanism involves inducing apoptosis through cell cycle arrest at the G2/M phase, as evidenced by increased levels of pro-apoptotic markers such as BAX and Cytochrome C.

Table 3: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-71.2Apoptosis induction
Panc-11.4Cell cycle arrest

Case Studies and Research Findings

Several case studies have highlighted the biological relevance of compounds within this chemical class. For instance:

  • Study on Antibacterial Effects : A series of derivatives were synthesized and tested against multi-drug resistant bacterial strains, showcasing significant antibacterial activity comparable to established antibiotics .
  • HIV Inhibition Study : Research demonstrated that certain modifications in the quinoline structure enhanced anti-HIV activity, suggesting that further structural optimization could yield more potent inhibitors .
  • Cancer Cell Line Evaluation : A study focusing on apoptosis mechanisms revealed that compounds induced cell death in cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-2-oxo-1H-quinoline-4-carboxamide

InChI

InChI=1S/C21H19N3O3/c1-27-12-11-24-10-9-15-18(7-4-8-19(15)24)23-21(26)16-13-20(25)22-17-6-3-2-5-14(16)17/h2-10,13H,11-12H2,1H3,(H,22,25)(H,23,26)

InChI Key

CGKPUVAKRHYPSP-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=CC(=O)NC4=CC=CC=C43

Origin of Product

United States

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